Tormentic acid
Overview
Description
This compound is found in various plant species and families, including Rosaceae, Lamiaceae, Myrtaceae, Oleaceae, Urticaceae, and Boraginaceae . It is known for its broad spectrum of biological activities, such as anti-inflammatory, antidiabetic, antihyperlipidemic, hepatoprotective, cardioprotective, neuroprotective, anti-cancer, anti-osteoarthritic, antinociceptive, antioxidative, anti-melanogenic, cytotoxic, antimicrobial, and antiparasitic properties .
Mechanism of Action
Tormentic acid (TA) is a pentacyclic triterpene, known for its diverse pharmacological activities . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
This compound has been found to interact with several targets, contributing to its wide range of biological activities. It has been shown to interact with glucose transporter 4 (GLUT4) and AMP-activated protein kinase (AMPK), playing a role in diabetes and hyperlipidemia management . It also targets the PI3K/Akt/mTOR and NF-κB pathways, which are crucial in inflammation and cancer .
Mode of Action
This compound’s interaction with its targets leads to various changes. For instance, it suppresses high-fat diet-induced diabetes and hyperlipidemia by promoting the phosphorylation of GLUT4 and AMPK . In cancer cells, this compound induces anticancer effects by inhibiting the mTOR/PI3K/AKT signalling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the glycerophospholipid metabolism pathway, which plays a role in cell membrane integrity and signal transduction . It also blocks the PI3K/Akt/mTOR and NF-κB signaling pathways, which are involved in cell survival, proliferation, and inflammation .
Result of Action
This compound’s action results in various molecular and cellular effects. It has been shown to alleviate liver injury and fibrosis, reduce hepatocyte apoptosis, and inhibit the activation of hepatic stellate cells . It also has anti-inflammatory, antidiabetic, antihyperlipidemic, hepatoprotective, cardioprotective, neuroprotective, anti-cancer, anti-osteoarthritic, antinociceptive, antioxidative, anti-melanogenic, cytotoxic, antimicrobial, and antiparasitic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the production of this compound in plants may be related to plant defense mechanisms .
Biochemical Analysis
Biochemical Properties
Tormentic Acid has been shown to possess anti-inflammatory, anticancer, antidiabetic, cardio- and hepato-protective, antimicrobial, antiviral, antiparasitic, and other activities . The affinity and spectrum of biological activity are associated with the diverse triterpene skeleton structure and connected substituents .
Cellular Effects
This compound has been shown to have anti-fatigue effects in H2O2-stimulated C2C12 cells . It alleviates oxidative stress and modulates energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves alleviating oxidative stress and modulating energy metabolism . It has antioxidant and anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have anti-fatigue effects in H2O2-stimulated C2C12 cells . It alleviates oxidative stress and modulates energy metabolism .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have anti-fatigue effects . It alleviates oxidative stress and modulates energy metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to oxidative stress and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tormentic acid involves multiple steps, starting from simpler triterpenes. The synthetic routes typically include oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from plant sources. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from plant materials. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the extracted this compound .
Chemical Reactions Analysis
Types of Reactions: Tormentic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products:
Scientific Research Applications
Tormentic acid has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
- Investigated for its potential therapeutic effects in treating diseases such as diabetes, cancer, and liver fibrosis .
Industry:
Comparison with Similar Compounds
- Ursolic acid
- Oleanolic acid
- Betulinic acid
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUXGFZHDKYLS-BLIWDXROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40930135 | |
Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13850-16-3 | |
Record name | Tormentic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13850-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jacarandic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013850163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,19-Trihydroxyurs-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40930135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TORMENTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WL8LH7U78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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